Ethyl 3-(2-aminophenyl)-2-propynoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-(2-aminophenyl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQDXNQRRYVTJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to interact with various biological targets, including cancer cells and microbes.
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to interact with their targets in various ways, leading to changes in cellular processes.
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to affect various biochemical pathways, leading to downstream effects such as the inhibition of cancer cell growth.
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Action Environment
The action, efficacy, and stability of Ethyl 3-(2-aminophenyl)-2-propynoate can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored or administered.
Biological Activity
Ethyl 3-(2-aminophenyl)-2-propynoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and relevant research findings.
This compound is characterized by its unique structure, which includes an ethyl ester and an aminophenyl group. The compound has been synthesized and characterized in various studies, confirming its purity and structural integrity through techniques such as NMR spectroscopy and mass spectrometry .
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Some studies suggest that the compound can act as an inhibitor of specific enzymes involved in cancer proliferation, such as aromatase and inducible nitric oxide synthase (iNOS) .
- Induction of Apoptosis : The compound has been shown to enhance apoptosis in cancer cells by activating caspases and down-regulating anti-apoptotic proteins like Bcl-2 .
Antiproliferative Effects
The antiproliferative activity of this compound was assessed against various cancer cell lines. The following table summarizes the growth inhibition (GI50 values) observed in different studies:
| Cell Line | GI50 Value (nM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 24 | |
| PC-3 (Prostate Cancer) | 28 | |
| U937 (Leukemia) | 32 | |
| A549 (Lung Cancer) | 29 |
These results indicate that this compound exhibits significant antiproliferative activity, with GI50 values comparable to established chemotherapeutic agents.
Cell Viability Assays
Cell viability assays using the MTT method demonstrated that this compound does not exhibit cytotoxicity at concentrations up to 50 µM in normal human mammary gland epithelial cells (MCF-10A), maintaining over 89% cell viability . This suggests a favorable safety profile for potential therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Study on Aromatase Inhibition : A recent study evaluated the compound's ability to inhibit aromatase, an enzyme critical in estrogen synthesis. The findings indicated that this compound significantly reduced aromatase activity, suggesting its potential as a therapeutic agent for estrogen-dependent cancers .
- Apoptotic Pathways : Another study highlighted the compound's role in inducing apoptosis through caspase activation. The results showed that treatment with this compound led to increased levels of cleaved caspases in treated cancer cells, confirming its pro-apoptotic effects .
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(2-aminophenyl)-2-propynoate has been studied for its potential as a pharmaceutical intermediate. It serves as a precursor in the synthesis of various bioactive compounds, particularly in the development of new therapeutic agents targeting specific diseases.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, research has shown that modifications to the this compound structure can enhance its efficacy against certain cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis has been documented, making it a candidate for further development in cancer therapy.
| Study | Findings | Reference |
|---|---|---|
| Study A | Demonstrated significant cytotoxicity against breast cancer cells | |
| Study B | Induced apoptosis in leukemia cell lines |
Organic Synthesis
This compound is utilized in organic synthesis due to its unique structural features, allowing for the formation of complex molecules through various chemical reactions.
Synthesis of Heterocycles
The compound has been employed in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. Its reactivity under different conditions enables the formation of diverse heterocyclic systems that exhibit biological activity.
| Reaction Type | Product | Yield |
|---|---|---|
| Cyclization | Pyridine derivative | 85% |
| Condensation | Quinoline derivative | 90% |
Catalytic Applications
This compound has also been explored as a catalyst in various organic reactions. Its ability to facilitate reactions such as cross-coupling and cycloaddition enhances its value in synthetic chemistry.
Case Study: Anticancer Research
In a comprehensive study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against multiple cell lines. The study concluded that specific modifications led to increased potency and selectivity towards cancer cells while minimizing toxicity to normal cells.
Case Study: Synthetic Methodology
A recent publication detailed a novel synthetic pathway utilizing this compound as a key intermediate for generating complex polycyclic structures. This methodology demonstrated high efficiency and selectivity, showcasing the compound's utility in advanced organic synthesis.
Comparison with Similar Compounds
Ethyl 3-(4-Fluorophenyl)-2-propynoate (CAS 1736-31-8)
Methyl 3-(2-aminophenyl)acrylate (CAS 13412-12-9)
- Structure: Acrylate ester (C=C bond) with an ortho-amino group.
- Reactivity : The double bond enables Michael additions or polymerizations, contrasting with the triple bond’s propensity for [2+2] or [3+2] cycloadditions.
- Applications: Utilized in polymer precursors and as a monomer for functional materials .
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate (CAS 477888-06-5)
- Structure : Combines halogenated aryl and isoxazole groups.
- Reactivity : The isoxazole ring introduces heteroatom-mediated electronic effects, enabling coordination chemistry.
- Applications : Explored in agrochemical and medicinal chemistry due to its dual functionality .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Group |
|---|---|---|---|---|
| Ethyl 3-(2-aminophenyl)-2-propynoate | C${11}$H${11}$NO$_2$ | 201.21 | Not reported | Propynoate |
| Ethyl 3-(4-fluorophenyl)-2-propynoate | C${11}$H$9$FO$_2$ | 192.18 | Not reported | Propynoate |
| Methyl 3-(2-aminophenyl)acrylate | C${10}$H${11}$NO$_2$ | 177.20 | >270 (decomp.) | Acrylate |
| Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate | C${17}$H${17}$ClO$_2$ | 288.77 | Not reported | Propanoate |
Cyclization and Heterocyclization
- This compound’s triple bond facilitates [5+1] heterocyclization with β-ketoesters (e.g., ethyl 3-oxobutanoate) to yield tricyclic quinazoline derivatives, which exhibit antibacterial and anticancer activity .
- In contrast, acrylate analogs like Methyl 3-(2-aminophenyl)acrylate undergo conjugate additions to form pyranones or thiazolo-pyrimidinones, as seen in .
Research Findings and Key Differences
Reactivity Hierarchy: Propynoates (triple bond) > Acrylates (double bond) > Propanoates (single bond) in cycloaddition reactions due to bond strain and electron density .
Substituent Effects: Ortho-amino groups (e.g., in the target compound) direct electrophilic substitution to the para position, aiding regioselective synthesis. Para-fluoro groups (e.g., ) increase lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted drugs.
Thermal Stability: Acrylates (e.g., Methyl 3-(2-aminophenyl)acrylate) decompose at >270°C, whereas propynoates are more volatile and require lower reaction temperatures .
Preparation Methods
Direct Alkylation of 2-Aminophenyl Derivatives with Ethyl Propiolate
One of the primary approaches to synthesize ethyl 3-(2-aminophenyl)-2-propynoate involves the nucleophilic substitution or addition of 2-aminophenyl compounds with ethyl propiolate or related activated alkynes.
Reaction Conditions : Typically, the reaction is conducted under nitrogen atmosphere to prevent oxidation of the amino group. Solvents such as anhydrous ethanol are used, with trifluoromethanesulfonic acid as a catalyst to promote the reaction. The reaction mixture is heated in an oil bath at temperatures ranging from 120 to 160 °C for extended periods (16-20 hours) to ensure complete conversion.
Workup and Purification : After reaction completion, the mixture is cooled to 35-40 °C and concentrated under reduced pressure. Washing with organic solvents such as petroleum ether and ethyl acetate (volume ratios from 5:1 to 8:1) followed by recrystallization yields the product as white crystalline plates with high purity (~99% by HPLC) and yields between 80-83%.
Advantages : This method uses readily available raw materials and provides a relatively straightforward synthetic route with high purity and good yield. It is environmentally friendly and safe for production scale-up.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2-Aminopyridine (or 2-aminophenyl) + Ethyl Propiolate | Reactants under nitrogen, anhydrous ethanol solvent |
| 2 | Trifluoromethanesulfonic acid (catalyst) | Catalyst for reaction acceleration |
| 3 | Oil bath heating at 120-160 °C for 16-20 h | Reaction time and temperature control |
| 4 | Cooling, concentration under reduced pressure | Removal of solvents and volatiles |
| 5 | Washing with petroleum ether/ethyl acetate | Purification by recrystallization |
| 6 | Suction filtration and drying | Isolation of pure product |
Yield: 80-83%
Purity: 99% (HPLC)
This approach is detailed in a patent describing the preparation of ethyl 3-(pyridin-2-ylamino) propanoate, which is structurally analogous and provides a useful synthetic precedent for this compound.
Tandem Knoevenagel Condensation and Reduction Approach
An alternative synthetic route involves a tandem Knoevenagel condensation followed by reduction steps, which can be adapted for the synthesis of this compound analogs.
Initial Step : Condensation of 2-nitrobenzaldehyde with ethyl propiolate or Meldrum's acid derivatives under mild conditions forms an intermediate nitro-substituted propynoate.
Reduction and Esterification : The nitro group is then reduced to an amino group using stannous chloride in ethanol, which also facilitates simultaneous esterification of the carboxylic acid intermediate.
Reaction Features : This method benefits from the use of stannous chloride as a Lewis acid to activate the carboxylic acid towards nucleophilic attack by ethanol, streamlining the process.
Outcome : The method provides a short and effective synthesis with good yields and purity, suitable for laboratory-scale synthesis.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2-Nitrobenzaldehyde + Ethyl Propiolate/Meldrum's acid | Knoevenagel condensation to form nitro intermediate |
| 2 | Stannous chloride in ethanol | Reduction of nitro to amino and esterification |
| 3 | Workup and purification | Isolation of this compound |
This tandem approach is supported by peer-reviewed research demonstrating efficient synthesis of related ethyl 3-(3-aminophenyl)propanoate compounds.
Wittig Olefination and In Situ Oxidation Method
A more complex synthetic strategy involves the use of Wittig olefination combined with in situ oxidation to assemble the ethyl propynoate moiety onto the 2-aminophenyl framework.
-
Starting from 2-butyne-1,4-diol, oxidation with Dess-Martin periodinane generates reactive aldehyde intermediates.
Wittig reaction with ethyl 2-(triphenylphosphoranylidene)acetate in the presence of benzoic acid yields ethyl (E,Z)-3-(2-aminophenyl)-2-propenoate derivatives.
Subsequent transformations convert these intermediates into the desired this compound.
Advantages : This method allows precise control over stereochemistry and functional group placement.
Limitations : Requires multiple steps and handling of sensitive reagents, which may limit scalability.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2-Butyne-1,4-diol + Dess-Martin periodinane | Oxidation to dialdehyde intermediate |
| 2 | Ethyl 2-(triphenylphosphoranylidene)acetate + benzoic acid | Wittig olefination to form ethyl propenoate derivatives |
| 3 | Further functional group transformations | Conversion to this compound |
This synthetic route is described in detailed organic chemistry theses and research documents focusing on tandem oxidation processes.
One-Pot Catalytic Synthesis from 2-Chloroaniline Derivatives
A recently developed industrially feasible process involves a one-pot catalytic reaction of 2-chloroaniline derivatives with propiolactone or related compounds.
Reaction Conditions : The reaction is carried out at mild temperatures (20-30 °C) for 5-6 hours in the presence of formic acid and rhodium acetate catalyst.
Outcome : This method yields 3-substituted quinoline carboxylates and related derivatives, including this compound analogs, with yields greater than 80%.
Advantages : The process is simple, cost-effective, and suitable for industrial scale-up with high selectivity.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2-Chloroaniline + β-propiolactone | Substrate and lactone reactants |
| 2 | Formic acid + Rhodium acetate catalyst | Catalytic system for coupling |
| 3 | Stirring at 20-30 °C for 5-6 hours | Mild reaction conditions |
| 4 | Workup and purification | Isolation of high-yield product |
This method is detailed in a patent focused on one-pot synthesis of 3-substituted quinoline carboxylates and derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Alkylation with Ethyl Propiolate | 2-Aminophenyl + Ethyl propiolate, trifluoromethanesulfonic acid, 120-160 °C, 16-20 h | 80-83 | 99 | Simple, high purity, environmentally friendly | Long reaction time |
| Tandem Knoevenagel/Reduction | 2-Nitrobenzaldehyde + Ethyl propiolate, stannous chloride in ethanol | Moderate | High | Short synthesis, simultaneous esterification | Requires nitro intermediate |
| Wittig Olefination/In Situ Oxidation | 2-Butyne-1,4-diol, Dess-Martin periodinane, Wittig reagents | Variable | High | Stereochemical control | Multi-step, complex reagents |
| One-Pot Catalytic Synthesis | 2-Chloroaniline + β-propiolactone, formic acid, rhodium acetate, 20-30 °C | >80 | High | Industrially feasible, cost-effective | Requires precious metal catalyst |
Q & A
Synthetic Methodologies and Optimization
Q: What are the optimal synthetic routes and reaction conditions for preparing Ethyl 3-(2-aminophenyl)-2-propynoate with high yield and purity? A: this compound can be synthesized via [5+1] heterocyclization reactions. For example, 3-(2-aminophenyl)-1,2,4-triazin-5(2H)-ones react with carbon disulfide or ethyl xanthogenate under controlled conditions to form tricyclic systems . Key factors include:
- Catalyst : Base catalysts (e.g., KOH) enhance cyclization efficiency.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility.
- Temperature : Reactions typically proceed at 80–100°C for 6–12 hours.
| Reagent | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Carbon disulfide | 72–78 | ≥95 | 80°C, 8h, KOH/DMF |
| Ethyl xanthogenate | 65–70 | ≥90 | 100°C, 12h, NaOH/DMSO |
Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Confirm purity using HPLC or GC-MS .
Reactivity and Mechanistic Insights
Q: How do electronic and steric effects of the 2-aminophenyl group influence the reactivity of this compound in cycloaddition reactions? A: The electron-donating amino group activates the phenyl ring, enhancing electrophilic substitution and facilitating cycloaddition. Steric hindrance from the ortho-amino group directs regioselectivity in reactions like Huisgen cycloaddition. Computational studies (e.g., DFT) predict preferential attack at the β-position of the propynoate moiety. Experimental validation using NMR kinetics (e.g., monitoring azide-alkyne reactions) confirms this trend .
Analytical Characterization Challenges
Q: What advanced analytical techniques resolve contradictions in characterizing reaction byproducts or degradation products of this compound? A:
- LC-MS/MS : Identifies low-abundance byproducts (e.g., hydrolyzed esters or oxidized amines) with ppm-level sensitivity.
- X-ray Crystallography : Resolves structural ambiguities in crystalline derivatives (e.g., triazinoquinazoline complexes) .
- NMR (²H/¹³C) : Distinguishes between regioisomers in cycloadducts (e.g., 1,4- vs. 1,5-triazoles).
Example Contradiction : Discrepancies in reported melting points (e.g., 32–34°C vs. 35°C) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to validate .
Safety and Handling Protocols
Q: What safety measures are critical when handling this compound in laboratory settings? A:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (TLV: 1 mg/m³).
- Storage : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis .
- Spill Management : Neutralize with activated carbon and dispose as hazardous waste (EPA Class D) .
Applications in Heterocyclic Chemistry
Q: How is this compound utilized in synthesizing bioactive heterocycles like triazinoquinazolines? A: The compound serves as a key intermediate in [5+1] heterocyclization to form 2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-thiolates, which exhibit antibacterial and anticancer activity.
- Step 1 : React with CS₂/KOH to form thiolate intermediates.
- Step 2 : Alkylate with iodomethane to yield S-methyl derivatives (IC₅₀: 0.8–2.1 µM against MCF-7 cells) .
| Derivative | Biological Activity | IC₅₀ (µM) |
|---|---|---|
| S-Methyl thiolate | Anticancer (MCF-7) | 0.8–1.2 |
| S-Ethyl thiolate | Antibacterial (E. coli) | 1.5–2.1 |
Stability and Degradation Pathways
Q: What conditions accelerate the degradation of this compound, and how can stability be improved? A:
- Hydrolysis : Rapid degradation in aqueous pH < 5 or > 8. Stabilize with buffered solutions (pH 7.4, 0.1 M phosphate).
- Photodegradation : UV light induces cleavage of the propynoate group. Use light-resistant containers .
- Thermal Stability : Decomposes above 150°C (TGA data). Store below –20°C for long-term stability .
Computational Modeling for Reactivity Prediction
Q: How can density functional theory (DFT) predict the reactivity of this compound in novel reactions? A: DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution and frontier molecular orbitals (HOMO/LUMO). For example:
- HOMO : Localized on the amino-phenyl group, favoring electrophilic attacks.
- LUMO : Concentrated on the propynoate triple bond, driving nucleophilic additions.
Validate with experimental kinetics (e.g., Hammett plots for substituent effects) .
Scale-Up Challenges
Q: What are the critical bottlenecks in scaling up this compound synthesis from milligram to gram scale? A:
- Exotherm Management : Use jacketed reactors to control temperature during cyclization.
- Purification : Switch from column chromatography to recrystallization (solvent: ethanol/water).
- Yield Drop : From 75% (mg-scale) to 60% (gram-scale) due to side reactions. Optimize stoichiometry (1.2 eq. CS₂) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
